molecular formula C16H20N2O2 B2355375 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 732291-33-7

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B2355375
CAS No.: 732291-33-7
M. Wt: 272.348
InChI Key: HWBTWVUHTVFVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is a complex organic compound with the molecular formula C16H20N2O2 . This compound features a cyano group, a cyclohexyl ring, and a pyrrole ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetic acid derivative with a substituted pyrrole under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBTWVUHTVFVLY-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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